6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
Description
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXVVYHUUNFLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955524-13-6 | |
| Record name | 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bicyclic Keto Ester Precursor Formation
The synthesis begins with the preparation of a bicyclo[3.1.0]hexan-3-one ester precursor. Ring-closing metathesis or cyclopropanation strategies are employed to construct the bicyclic framework. For example, a [2+1] cycloaddition between a diene and a carbene precursor can yield the bicyclo[3.1.0]hexane skeleton. Subsequent esterification introduces the keto ester functionality, critical for downstream fluorination.
Diethylaminosulfur Trifluride (DAST)-Mediated Fluorination
The keto ester undergoes deoxofluorination using DAST, a reagent known for replacing hydroxyl or carbonyl oxygen with fluorine. This step introduces geminal difluorine atoms at the 6-position of the bicyclic system. The reaction proceeds via an intermediate fluorosulfite species, with DAST acting as both a fluorinating and dehydrating agent (Figure 1).
Reaction Conditions:
- Temperature: −10°C to 0°C (prevents over-fluorination)
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- DAST stoichiometry: 2.5–3.0 equivalents relative to keto ester
Amine Group Introduction and Hydrochloride Formation
The fluorinated ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), followed by Curtius rearrangement or Hofmann degradation to install the primary amine. Alternatively, direct reductive amination of the ketone intermediate with ammonium acetate and sodium cyanoborohydride yields the amine. The free amine is treated with gaseous HCl or aqueous hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol or acetone.
Direct Amination of Pre-Fluorinated Bicyclic Intermediates
Bicyclo[3.1.0]hexane Synthesis with Fluorine Substituents
This route prioritizes early fluorination. A fluorinated cyclopropane precursor is generated via Simmons–Smith cyclopropanation of a fluoroolefin. For example, treatment of 1,1-difluoroethylene with diiodomethane and a zinc-copper couple yields 6,6-difluorobicyclo[3.1.0]hexane.
Nitrene Insertion for Amine Formation
The difluorinated bicyclic hydrocarbon undergoes C–H amination via nitrene insertion, catalyzed by transition metals like rhodium(II) acetate. Photochemical activation with hydroxylamine-O-sulfonic acid generates the reactive nitrene species, which inserts into the tertiary C–H bond at the 3-position.
Optimized Parameters:
- Catalyst: Rh₂(esp)₂ (0.5 mol%)
- Solvent: Chlorobenzene
- Temperature: 80°C
- Reaction time: 12–16 hours
Hydrochloride Salt Precipitation
The crude amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and washed with cold ether to remove residual impurities.
Comparative Analysis of Synthetic Routes
The direct amination route offers higher yields and fewer steps but requires specialized catalysts. In contrast, the DAST-based method provides precise fluorination control, albeit with stringent anhydrous conditions.
Physicochemical Considerations
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Addition reactions: The bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Amination: Ammonia, primary amines, or secondary amines under basic conditions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce imines or secondary amines .
Scientific Research Applications
6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Data
- Biological Activity: In LPAR1 antagonist synthesis, the bicyclo[3.1.0] core improves target affinity compared to monocyclic or oxygen-containing analogs (e.g., 3-oxabicyclo derivatives) .
- Thermodynamic Stability : Fluorine substituents reduce ring strain in the bicyclo system, enhancing thermal stability .
- Supplier Landscape : Major suppliers include CymitQuimica, Fluorochem, and Abovchem, with bulk pricing available upon inquiry .
Biological Activity
6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (CAS No. 1955524-13-6) is a bicyclic amine compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on available literature and data.
- Molecular Formula : C6H10ClF2N
- Molecular Weight : 169.60 g/mol
- Purity : Typically around 95% to 97% .
- IUPAC Name : 6,6-difluorobicyclo[3.1.0]hexan-3-amine
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent.
While specific mechanisms are still under investigation, preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could potentially lead to applications in treating neurological disorders.
Pharmacological Studies
- Antidepressant Activity : Research indicates that compounds with similar bicyclic structures exhibit antidepressant-like effects in animal models. The presence of fluorine atoms may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy .
- CNS Effects : In vivo studies have shown that bicyclic amines can influence central nervous system (CNS) activity, suggesting that this compound may have anxiolytic or mood-stabilizing properties .
Case Studies
Several case studies have investigated the effects of related compounds on specific biological systems:
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicity studies:
- Acute Toxicity : LD50 values indicate moderate toxicity levels; however, detailed long-term toxicity data are still required.
- Safety Data Sheet (SDS) : The compound is classified under precautionary statements for skin and eye contact; proper handling procedures are recommended to minimize exposure .
Q & A
Basic: What are the key considerations for synthesizing 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride in a laboratory setting?
The synthesis of this compound requires precise control of reaction parameters, including temperature, solvent selection, and catalytic systems. Fluorination steps often employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 6-position of the bicyclic core. Purification methods such as recrystallization or column chromatography are critical due to the compound’s sensitivity to moisture and potential byproducts. Yield optimization may involve adjusting stoichiometry or using inert atmospheres to prevent degradation .
Basic: How does the bicyclo[3.1.0]hexane framework influence the compound’s physicochemical properties?
The bicyclic structure imparts rigidity, reducing conformational flexibility and enhancing binding specificity to biological targets. Fluorine atoms at the 6-position increase electronegativity, improving metabolic stability and membrane permeability. The amine group at the 3-position allows for salt formation (e.g., hydrochloride), enhancing solubility in polar solvents. These features make the compound suitable for probing steric and electronic effects in drug-receptor interactions .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Researchers should use PPE (gloves, goggles) and work in fume hoods. Storage under inert atmospheres at room temperature prevents decomposition. Spill management requires neutralization with appropriate absorbents and disposal via hazardous waste protocols .
Advanced: What methodologies are recommended for studying interactions with biological targets (e.g., enzymes, receptors)?
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like GPCRs or kinases.
- Enzyme Kinetics : Michaelis-Menten analysis can assess inhibition constants () if the compound acts as an enzyme inhibitor.
- Structural Studies : X-ray crystallography or cryo-EM with protein-ligand complexes reveals binding modes, leveraging the compound’s rigidity for precise structural insights .
Advanced: How can computational chemistry aid in predicting reactivity and optimizing synthetic routes?
Quantum mechanical calculations (DFT, MP2) model transition states and reaction pathways for fluorination steps, identifying energetically favorable conditions. Molecular docking simulations predict binding poses with biological targets, guiding structural modifications. Machine learning algorithms trained on reaction databases can propose optimal catalysts or solvents, reducing trial-and-error experimentation .
Advanced: How does this compound compare to structurally similar bicyclic amines in drug discovery?
| Compound | Structural Features | Key Differences |
|---|---|---|
| Bicyclo[3.1.0]hexan-6-amine | Lacks fluorine substituents | Reduced metabolic stability; lower electronegativity |
| 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine | Larger bicyclic core (2.2.2 system) | Altered steric profile; potential for distinct receptor selectivity |
| 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid | Carboxylic acid substituent | Enhanced hydrogen-bonding capacity; different pharmacokinetic properties |
Advanced: What analytical techniques validate purity and structural integrity?
- NMR Spectroscopy : -NMR confirms fluorine positioning; - and -NMR assess bicyclic framework integrity.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (, MW 169.60).
- HPLC/UPLC : Purity >95% is critical for biological assays, using C18 columns and acetonitrile/water gradients .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Key challenges include maintaining stereochemical purity during fluorination and minimizing side reactions in the bicyclic system. Flow chemistry systems improve reproducibility for large batches. Process analytical technology (PAT) monitors real-time reaction progress, while DOE (design of experiments) optimizes parameters like temperature and pressure .
Advanced: How can bioisosteric replacement strategies enhance the compound’s therapeutic potential?
Replacing the amine group with bioisosteres (e.g., azetidine, pyrrolidine) may improve metabolic stability or bioavailability. Fluorine atoms can serve as bioisosteres for hydroxyl groups, mimicking hydrogen-bonding patterns while enhancing lipophilicity. Computational tools like MoKa or Spark guide rational substitutions .
Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetics?
- In Vitro : Hepatic microsome assays assess metabolic stability; Caco-2 cells model intestinal absorption.
- In Vivo : Rodent studies measure plasma half-life and tissue distribution. LC-MS/MS quantifies parent compound and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
